Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-(4-Chlorophenyl)-5-methylbenzoic Acid
Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-(4-Chlorophenyl)-5-methylbenzoic Acid
This technical guide provides a comprehensive exploration of the spectroscopic techniques utilized to elucidate and confirm the structure of 2-(4-Chlorophenyl)-5-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, methodologies, and data interpretation of key analytical methods, offering a robust framework for the characterization of complex small molecules.
Introduction: The Significance of Spectroscopic Characterization
In the realm of pharmaceutical sciences and materials research, the precise structural confirmation of a chemical entity is paramount. 2-(4-Chlorophenyl)-5-methylbenzoic acid, a biphenyl derivative, presents a unique structural arrangement that necessitates a multi-faceted analytical approach for unambiguous identification. Spectroscopic techniques, which probe the interaction of electromagnetic radiation with matter, provide a detailed molecular fingerprint, revealing the connectivity of atoms and the nature of functional groups.[1][2] This guide will systematically detail the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this target molecule.
Experimental Foundation: Methodologies and Protocols
The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental protocols. This section outlines the standardized procedures for sample preparation and analysis for each spectroscopic technique.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[1][3]
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Sample Preparation: A small amount of the solid 2-(4-Chlorophenyl)-5-methylbenzoic acid (approximately 1-2 mg) is finely ground in an agate mortar and pestle.
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Matrix Mixing: The ground sample is then intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder. KBr is transparent to infrared radiation and serves as a solid-state matrix.
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Pellet Formation: The mixture is transferred to a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.
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Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also acquired for correction.
Diagram of the IR Spectroscopy Workflow
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[1] Both ¹H and ¹³C NMR are essential for complete structural assignment.
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Sample Preparation: Approximately 10-20 mg of 2-(4-Chlorophenyl)-5-methylbenzoic acid is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
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Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Spectral Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
Diagram of the NMR Spectroscopy Workflow
Caption: Workflow for preparing a sample for solution-state NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio of its ions.[1] The fragmentation pattern can also offer valuable structural clues.
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Sample Preparation: A dilute solution of 2-(4-Chlorophenyl)-5-methylbenzoic acid is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.
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Infusion: The solution is infused into the electrospray ionization source of the mass spectrometer at a constant flow rate.
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Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
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Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is recorded.
Diagram of the Mass Spectrometry Workflow
Caption: Workflow for ESI-MS analysis.
Spectroscopic Data and Interpretation
This section presents the expected spectroscopic data for 2-(4-Chlorophenyl)-5-methylbenzoic acid and provides a detailed interpretation to confirm its molecular structure.
IR Spectrum Analysis
The IR spectrum of 2-(4-Chlorophenyl)-5-methylbenzoic acid is expected to exhibit several characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3300-2500 (broad) | O-H stretch | Characteristic of the carboxylic acid dimer due to hydrogen bonding. |
| ~1700 | C=O stretch | Strong absorption indicative of the carboxylic acid carbonyl group. Conjugation with the aromatic ring may slightly lower this frequency. |
| ~1600, ~1475 | C=C stretch | Absorptions from the aromatic rings. |
| ~1300 | C-O stretch | Associated with the carboxylic acid C-O bond. |
| ~1100 | C-Cl stretch | Indicative of the chloro-substituted phenyl ring. |
| ~830 | C-H bend | Out-of-plane bending for the 1,4-disubstituted (para) chlorophenyl ring. |
The presence of the broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functionality. The aromatic C=C and C-H bending vibrations confirm the presence of the substituted benzene rings.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid, typically deshielded and often broad due to exchange. |
| ~7.9 | Doublet | 1H | H-6 | Aromatic proton ortho to the carboxylic acid group, deshielded by its electron-withdrawing effect. |
| ~7.4 | Doublet of doublets | 1H | H-4 | Aromatic proton meta to the carboxylic acid and ortho to the methyl group. |
| ~7.35 | Doublet (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Protons on the chlorophenyl ring adjacent to the other ring, appearing as a doublet. |
| ~7.25 | Doublet (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Protons on the chlorophenyl ring adjacent to the chlorine atom, appearing as a doublet. |
| ~7.1 | Singlet | 1H | H-3 | Aromatic proton ortho to the methyl group. |
| ~2.4 | Singlet | 3H | -CH₃ | Protons of the methyl group attached to the benzoic acid ring. |
The distinct signals in the aromatic region, along with their multiplicities and coupling constants, allow for the precise assignment of each proton on the two phenyl rings. The downfield shift of the carboxylic acid proton and the characteristic singlet of the methyl group further corroborate the proposed structure.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Interpretation | | :--- | :--- | :--- | :--- | | ~172 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. | | ~142 | C-5 | Aromatic carbon bearing the methyl group. | | ~140 | C-1' | Quaternary carbon of the chlorophenyl ring attached to the other ring. | | ~138 | C-2 | Quaternary carbon of the benzoic acid ring attached to the chlorophenyl ring. | | ~135 | C-4' | Aromatic carbon bearing the chlorine atom. | | ~133 | C-1 | Quaternary carbon of the benzoic acid ring attached to the carboxylic acid group. | | ~131 | C-6 | Aromatic carbon ortho to the carboxylic acid group. | | ~130 | C-3', C-5' | Aromatic carbons on the chlorophenyl ring. | | ~129 | C-2', C-6' | Aromatic carbons on the chlorophenyl ring. | | ~128 | C-4 | Aromatic carbon meta to the carboxylic acid. | | ~126 | C-3 | Aromatic carbon ortho to the methyl group. | | ~21 | -CH₃ | Methyl group carbon. |
The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, providing strong evidence for the overall carbon skeleton of 2-(4-Chlorophenyl)-5-methylbenzoic acid.
Mass Spectrum Analysis
The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.
| m/z | Ion | Interpretation |
| 246/248 | [M]⁺ | Molecular ion peak. The presence of the M+2 peak with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). |
| 229/231 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 201/203 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 165 | [M-COOH-Cl]⁺ | Subsequent loss of a chlorine atom from the [M-COOH]⁺ fragment. |
| 139/141 | [C₇H₄ClO]⁺ | A fragment corresponding to the 4-chlorobenzoyl cation, a common fragmentation for such structures. |
The molecular ion peaks at m/z 246 and 248 confirm the molecular formula C₁₄H₁₁ClO₂. The observed fragmentation pattern, particularly the loss of the carboxylic acid group and the presence of chlorine-containing fragments, is consistent with the proposed structure of 2-(4-Chlorophenyl)-5-methylbenzoic acid.
Conclusion
The collective evidence from Infrared Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 2-(4-Chlorophenyl)-5-methylbenzoic acid. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust analytical workflow for the characterization of novel chemical entities. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of complex organic molecules, emphasizing the importance of a rigorous, multi-technique approach to structural elucidation.
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